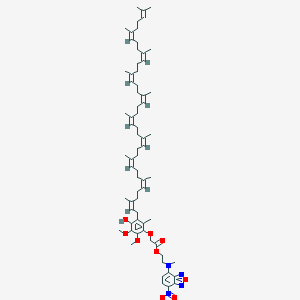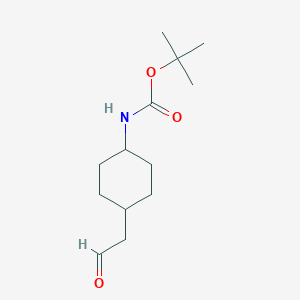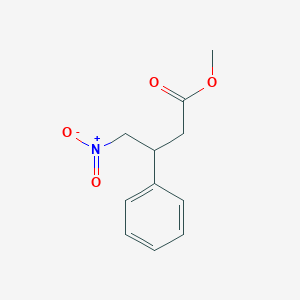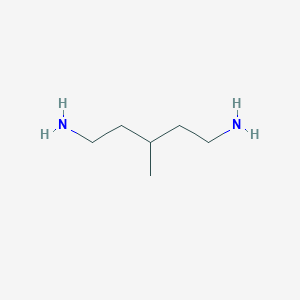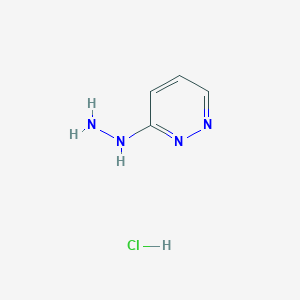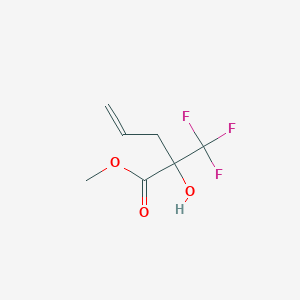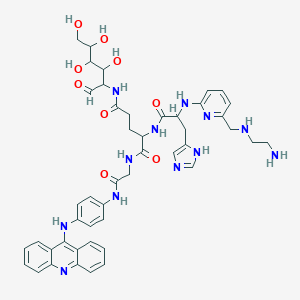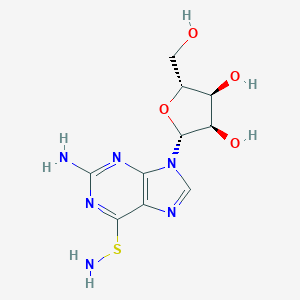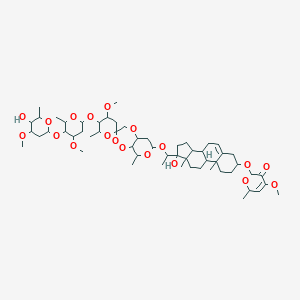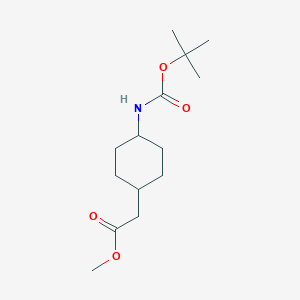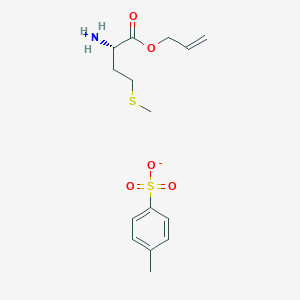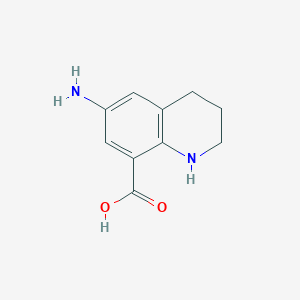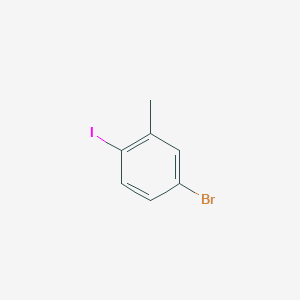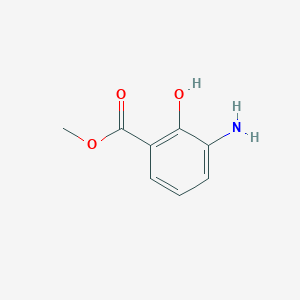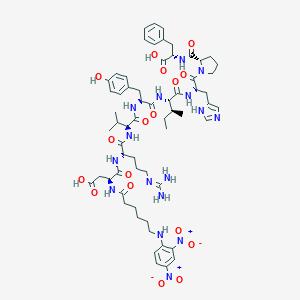
(2,4-Dinitrophenyl)aminohexanoylangiotensin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dinitrophenyl)aminohexanoylangiotensin II, also known as DNPH-Ang II, is a synthetic derivative of angiotensin II. It is a widely studied compound in the field of biochemistry and pharmacology due to its ability to bind to the angiotensin II receptor. DNPH-Ang II has been used to investigate the mechanism of action of angiotensin II and its role in various physiological processes.
Mécanisme D'action
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II binds to the angiotensin II receptor with high affinity and specificity. The binding of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II to the receptor activates a signaling cascade that leads to various physiological responses. The mechanism of action of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is similar to that of angiotensin II, which is known to regulate blood pressure, fluid and electrolyte balance, and hormone secretion.
Effets Biochimiques Et Physiologiques
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been shown to induce vasoconstriction, increase blood pressure, and stimulate aldosterone secretion. It has also been shown to increase the production of reactive oxygen species (ROS) and activate inflammatory pathways. These effects are similar to those observed with angiotensin II and suggest that (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is a useful tool for investigating the physiological and biochemical effects of angiotensin II.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in lab experiments is its high affinity and specificity for the angiotensin II receptor. This allows for precise and accurate investigation of the effects of angiotensin II on various physiological processes. However, one limitation of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is its potential to induce oxidative stress and inflammation, which may confound the results of experiments.
Orientations Futures
There are several future directions for research on (2,4-Dinitrophenyl)aminohexanoylangiotensin II II. One area of interest is the investigation of the role of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in the regulation of the immune system. Another area of interest is the development of new compounds that can selectively target the angiotensin II receptor and modulate its activity. Additionally, the use of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in clinical research may provide insights into the pathogenesis of various diseases, such as hypertension and heart failure.
Méthodes De Synthèse
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II is synthesized by coupling angiotensin II with 2,4-dinitrophenylhydrazine (DNPH). The reaction involves the formation of a hydrazone bond between the carbonyl group of angiotensin II and the hydrazine group of DNPH. The resulting compound is purified by high-performance liquid chromatography (HPLC) and characterized by spectroscopic techniques.
Applications De Recherche Scientifique
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been used extensively in scientific research to investigate the role of angiotensin II in various physiological processes. It has been used to study the mechanism of action of angiotensin II on the cardiovascular system, the renal system, and the central nervous system. (2,4-Dinitrophenyl)aminohexanoylangiotensin II II has also been used to investigate the role of angiotensin II in the regulation of blood pressure, fluid and electrolyte balance, and hormone secretion.
Propriétés
Numéro CAS |
115082-70-7 |
|---|---|
Nom du produit |
(2,4-Dinitrophenyl)aminohexanoylangiotensin II |
Formule moléculaire |
C62H84N16O17 |
Poids moléculaire |
1325.4 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[6-(2,4-dinitroanilino)hexanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H84N16O17/c1-5-36(4)53(59(88)72-46(30-39-33-65-34-68-39)60(89)76-27-13-17-48(76)57(86)73-47(61(90)91)29-37-14-8-6-9-15-37)75-56(85)44(28-38-19-22-41(79)23-20-38)71-58(87)52(35(2)3)74-54(83)43(16-12-26-67-62(63)64)70-55(84)45(32-51(81)82)69-50(80)18-10-7-11-25-66-42-24-21-40(77(92)93)31-49(42)78(94)95/h6,8-9,14-15,19-24,31,33-36,43-48,52-53,66,79H,5,7,10-13,16-18,25-30,32H2,1-4H3,(H,65,68)(H,69,80)(H,70,84)(H,71,87)(H,72,88)(H,73,86)(H,74,83)(H,75,85)(H,81,82)(H,90,91)(H4,63,64,67)/t36-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
Clé InChI |
IIAUBCAFPLNMOR-BGMMQYMTSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Séquence |
DRVYIHPF |
Synonymes |
(2,4-dinitrophenyl)aminohexanoylangiotensin II Dnp-Ahx-AII Dnp-Ahx-angiotensin II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



